molecular formula C12H19NO4 B13323553 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B13323553
M. Wt: 241.28 g/mol
InChI Key: VDCUOFVJMMKQQA-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Boc group to reveal the free amine .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in function, used for protecting amine groups in organic synthesis.

    N-tert-Butoxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins

Uniqueness

1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structure, which includes a tetrahydropyridine ring. This structure provides distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications where other Boc-protected compounds may not be as effective .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h5,8H,6-7H2,1-4H3,(H,14,15)

InChI Key

VDCUOFVJMMKQQA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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